Urea, N-(4-chlorophenyl)-N'-methoxy-

Environmental Fate Pesticide Metabolism Analytical Chemistry

Accurate quantitation of phenylurea herbicide metabolites in environmental matrices requires highly pure, well-characterized reference standards. This compound serves as the precise analytical benchmark for monolinuron's minor (1.1% yield) metabolite in plant metabolism studies. Key features for analytical workflows: - Distinct molecular weight (200.62 g/mol) and moderate lipophilicity (est. LogP ~1.7) ensure clear chromatographic separation from parent and N-methylated analogs. - Essential for calibrating multi-residue LC-MS/MS methods for food and water monitoring. - Enables controlled investigation of unique methoxy-substituted phenylurea photoproducts and ecotoxicity.

Molecular Formula C8H9ClN2O2
Molecular Weight 200.62 g/mol
CAS No. 28443-49-4
Cat. No. B1617368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, N-(4-chlorophenyl)-N'-methoxy-
CAS28443-49-4
Molecular FormulaC8H9ClN2O2
Molecular Weight200.62 g/mol
Structural Identifiers
SMILESCONC(=O)NC1=CC=C(C=C1)Cl
InChIInChI=1S/C8H9ClN2O2/c1-13-11-8(12)10-7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,11,12)
InChIKeyKKFFZZYRIFWCNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Urea, N-(4-chlorophenyl)-N'-methoxy- Overview


Urea, N-(4-chlorophenyl)-N'-methoxy- (CAS 28443-49-4) is a substituted phenylurea compound belonging to a class of molecules widely investigated for herbicidal, antimicrobial, and anticancer properties . Characterized by a 4-chlorophenyl ring and a terminal methoxy group on the urea moiety, this compound is primarily known as a quantifiable metabolite of the herbicide monolinuron, rather than as a commercial active ingredient itself [1]. Its utility lies in its role as an analytical reference standard for environmental monitoring and metabolism research, rather than as a direct functional substitute for more potent N-methylated phenylurea herbicides .

Why Urea, N-(4-chlorophenyl)-N'-methoxy- Is Not Interchangeable


Generic substitution of phenylurea analogs is not scientifically valid due to quantifiable differences in metabolic fate, physicochemical properties, and biological activity. Urea, N-(4-chlorophenyl)-N'-methoxy- is a specific, minor metabolite (1.1% yield) of monolinuron, not a primary herbicide, and its distinct methoxy substitution pattern alters its environmental partitioning and photochemical stability relative to N-methylated derivatives [1][2]. Its lower molecular weight (200.62 vs. 214.65 g/mol) and reduced lipophilicity (estimated LogP ~1.7 vs. 2.30) directly impact its analytical detectability and leaching potential, making it a critical but non-interchangeable component in environmental fate and residue analysis studies [3].

Quantitative Differentiation from Related Phenylureas


Metabolite Yield in Plant Metabolism Studies

In spinach metabolism studies, Urea, N-(4-chlorophenyl)-N'-methoxy- (identified as 4-chlorophenyl-methoxyurea) accounts for only 1.1% of the extractable radioactivity, compared to 10.6% for the parent compound monolinuron. This 9.6-fold lower abundance confirms its role as a minor, distinct metabolite [1].

Environmental Fate Pesticide Metabolism Analytical Chemistry

Molecular Weight and Lipophilicity Divergence

The compound exhibits a lower molecular weight (200.62 g/mol) and an estimated lower LogP (~1.7) compared to the N-methylated analog monolinuron (MW 214.65 g/mol, LogP 2.30). This 14 Da mass difference is significant for mass spectrometry detection, while the ~0.6 unit LogP reduction predicts altered chromatographic retention and soil mobility [1].

Physicochemical Properties Analytical Method Development Environmental Partitioning

Photolytic Pathway: Demethoxylation vs. N-Demethylation

Photochemical studies of phenylurea herbicides demonstrate that compounds with a methoxyl group on the urea moiety, like Urea, N-(4-chlorophenyl)-N'-methoxy-, undergo competitive demethoxylation, whereas N-methylated analogs primarily undergo N-demethylation or methyl oxidation [1]. This divergent pathway can lead to different transient intermediates and degradation products.

Photodegradation Environmental Chemistry Reaction Mechanisms

Reference Standard for Monolinuron Residue Analysis

Urea, N-(4-chlorophenyl)-N'-methoxy- is identified as a specific breakdown product of monolinuron in both chicken liver perfusion studies and plant metabolism experiments [1][2]. Its presence as a distinct, quantifiable entity necessitates its use as a certified reference material for accurate identification and quantification in complex environmental and biological matrices.

Analytical Standards Pesticide Residue Analysis LC-MS/MS

Urea, N-(4-chlorophenyl)-N'-methoxy-: Procurement and Applications


Environmental Fate & Metabolism Studies

This compound is essential as a quantitative reference standard for tracking the metabolic fate of monolinuron in soil and plant systems. Its 1.1% yield in spinach metabolism studies [1] provides a benchmark for validating extraction efficiencies and for developing accurate mass balance models in environmental risk assessments.

Multi-Residue LC-MS/MS Method Development

The distinct molecular weight (200.62 g/mol) and predicted LogP (~1.7) of this metabolite [2] necessitate its inclusion as a calibration standard in multi-residue LC-MS/MS methods designed to monitor phenylurea herbicides and their degradation products in food and water samples. Its unique physicochemical signature ensures chromatographic separation from the parent compound and other related metabolites.

Photodegradation Pathway Elucidation

Procurement of this compound enables controlled laboratory studies to investigate the unique demethoxylation pathway of methoxy-substituted phenylureas under simulated environmental conditions [3]. Such studies are critical for identifying transient photoproducts and assessing their potential ecotoxicity, which informs the environmental safety profiles of this class of compounds.

Phenylurea Derivative Synthesis via SAR

As a key intermediate or a scaffold for SAR studies, this compound can be used to probe the effect of methoxy versus methyl substitution on biological activity . Its procurement allows researchers to systematically modify the urea moiety and generate analogs with potentially altered herbicidal or antimicrobial profiles, aiding in the discovery of new crop protection agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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